molecular formula C17H23NO5 B8257123 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid

Cat. No.: B8257123
M. Wt: 321.4 g/mol
InChI Key: LCUQKYQDGGYZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid typically involves multi-step reactions. One common method includes the reaction of benzoic acid derivatives with tert-butyl carbamate and oxazepane intermediates under controlled conditions. The reaction often requires the use of catalysts such as sulfuric acid or dimethyl sulfate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid involves its interaction with various molecular targets. The compound can form covalent bonds with enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid is unique due to its oxazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-9-22-11-14(10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUQKYQDGGYZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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